molecular formula C10H7BrClF3O2 B14065657 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

Katalognummer: B14065657
Molekulargewicht: 331.51 g/mol
InChI-Schlüssel: MSEFJAYIRLPJIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is an organic compound that features a bromine, trifluoromethoxy, and chlorine substituent on a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Trifluoromethoxylation: Addition of a trifluoromethoxy group to the brominated phenyl ring.

    Chloropropanone Formation: Reaction of the intermediate with chloropropanone under specific conditions to yield the final product.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one include:

    1-(2-Bromo-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    1-(2-Chloro-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one: Similar structure but with chlorine and bromine atoms swapped.

The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and applications in different fields.

Eigenschaften

Molekularformel

C10H7BrClF3O2

Molekulargewicht

331.51 g/mol

IUPAC-Name

1-[2-bromo-3-(trifluoromethoxy)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H7BrClF3O2/c11-9-6(4-7(16)5-12)2-1-3-8(9)17-10(13,14)15/h1-3H,4-5H2

InChI-Schlüssel

MSEFJAYIRLPJIG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Br)CC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.